molecular formula C15H9N B073761 9-Anthracenecarbonitrile CAS No. 1210-12-4

9-Anthracenecarbonitrile

Cat. No. B073761
CAS RN: 1210-12-4
M. Wt: 203.24 g/mol
InChI Key: KEQZHLAEKAVZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Photocatalytic Oxygenation of Anthracenes : The photocatalytic oxygenation of anthracenes, including the synthesis of derivatives like 9-Anthracenecarbonitrile, can be achieved using the 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst under visible light irradiation in an oxygen-saturated acetonitrile solution (Kotani, Ohkubo, & Fukuzumi, 2004).

Molecular Structure Analysis

Information specific to the molecular structure of 9-Anthracenecarbonitrile is not directly available from the current search results. However, the molecular structure of anthracene derivatives, in general, includes extended π-conjugation and aromatic systems, which are characteristic features impacting their chemical behavior.

Chemical Reactions and Properties

  • Reactions with Dioxygen : Anthracene derivatives react with dioxygen under photocatalysis, leading to products like epidioxyanthracenes and anthraquinone, indicating their reactive nature in electron transfer processes (Kotani, Ohkubo, & Fukuzumi, 2004).

Physical Properties Analysis

  • Fluorescence and Ultraviolet Properties : Anthracene derivatives, such as 9-Anthracenecarbonitrile, often exhibit fluorescence and ultraviolet derivatizing properties. These properties are exploited in high-performance liquid chromatographic analysis for detecting hydroxy compounds (Bayliss, Homer, & Shepherd, 1988).

Chemical Properties Analysis

  • Electrosynthesis and Oxidation-Reduction Reactions : The chemical properties of anthracene derivatives include their participation in electrosynthesis processes, where they can undergo oxidation-reduction reactions. For instance, the oxidation of anthracene coupled with the reduction of dioxygen can yield products like 9,10-anthracenedione (Amatore & Brown, 1996).

Scientific Research Applications

  • Specific Scientific Field : Chemistry
  • Summary of the Application : 9-Anthracenecarbonitrile is used in the study of charge separation mechanisms within certain compounds . It’s also used in the synthesis of anthracene derivatives .
  • Methods of Application or Experimental Procedures : In one study, 9-Anthracenecarbonitrile was used to study the mechanism of charge separation within phenothiazine (PTZH) or phenoxazine (PXZH), and 9-cyanoanthracene (electron acceptor) . In another study, it was used in the reaction with phthalaldehyde to result in anthracene derivatives .
  • Results or Outcomes : The studies provided insights into the charge separation mechanisms and resulted in the production of anthracene derivatives .

Safety And Hazards

9-Anthracenecarbonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . This indicates that it can be harmful if swallowed, inhaled, or comes into contact with skin.

properties

IUPAC Name

anthracene-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQZHLAEKAVZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049209
Record name 9-Cyanoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [MSDSonline]
Record name 9-Anthracenecarbonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9067
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000326 [mmHg]
Record name 9-Anthracenecarbonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9067
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

9-Anthracenecarbonitrile

CAS RN

1210-12-4
Record name 9-Cyanoanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Anthroylnitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Cyanoanthracene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthracenecarbonitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Cyanoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthracene-9-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-ANTHROYLNITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D39005L8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Anthracenecarbonitrile
Reactant of Route 2
9-Anthracenecarbonitrile
Reactant of Route 3
Reactant of Route 3
9-Anthracenecarbonitrile
Reactant of Route 4
Reactant of Route 4
9-Anthracenecarbonitrile
Reactant of Route 5
Reactant of Route 5
9-Anthracenecarbonitrile
Reactant of Route 6
Reactant of Route 6
9-Anthracenecarbonitrile

Citations

For This Compound
157
Citations
JSY Wong, ZY Lin, WT Wong - Inorganic Chemistry Communications, 2003 - Elsevier
… stirring [Os 3 (CO) 11 (MeCN)] with 9-anthracenecarbonitrile in CH 2 Cl 2 for 1 h (Scheme 1). … are seen, whilst that of free 9-anthracenecarbonitrile exhibits five absorption bands at 259, …
Number of citations: 5 www.sciencedirect.com
BM Bhawal, SP Khanapure, H Zhang… - The Journal of Organic …, 1991 - ACS Publications
… The exceptional reaction gave the parent anthraquinone 12j directly in 70% yield, indicatingthat the initially formed parent 10-hydroxy-9-anthracenecarbonitrile (3j) was presumably …
Number of citations: 21 pubs.acs.org
L Zhu, F Tong, N Zaghloul, O Baz… - Journal of Materials …, 2016 - pubs.rsc.org
… 9-Substituted anthracenes with cyano groups, like 9-anthracenecarbonitrile 39 and 2-anthracen-9-ylmethylene-malononitrile, 40 also tend to crystallize in head-to-head stacks. A similar …
Number of citations: 25 pubs.rsc.org
KT Workman, AJ Usher, DW Henson… - The Journal of …, 2023 - ACS Publications
… Calculated 300 K negative ion photoelectron spectra corresponding to electron detachment from 1-, 2-, and 9-anthracenecarbonitrile radical anions to corresponding singlet states. The …
Number of citations: 3 pubs.acs.org
A Albini, E Fasani, D Faiardi - The Journal of Organic Chemistry, 1987 - ACS Publications
The role of excited complexes and of charge-transfer interaction in the 4+ 4 photocycloaddition of aromatic molecules is a subject of current interest. 1, 2 Recent flash photolysis …
Number of citations: 35 pubs.acs.org
M Freccero, M Mella, A Albini - Tetrahedron, 1994 - Elsevier
… took place by irradiation of either lnaphthalenecarbonitrile or 9-anthracenecarbonitrile … Influence of the solvent nature on the formation of 10.amino-9-anthracenecarbonitrile (1) and 9.…
Number of citations: 28 www.sciencedirect.com
Y Shu, J Sun, Y Yue, K Ye, R Lu - ChemPhotoChem, 2022 - Wiley Online Library
… In summary, the photomechanical effects of the molecular crystals based on halogen-substituted 9-anthracenecarbonitrile derivatives were investigated. The needle-like crystal of FCNA …
J Vogt - Asymmetric Top Molecules. Part 3, 2011 - Springer
753 C15H9N 9-Anthracenecarbonitrile … 753 C15H9N 9-Anthracenecarbonitrile … 753 C15H9N 9-Anthracenecarbonitrile …
Number of citations: 2 link.springer.com
H Suzuki, H Takaoka, H Yamamoto… - Bulletin of the Chemical …, 1988 - journal.csj.jp
… Elution with chloroform gave 10-nitro-9-anthracenecarbonitrile oxide (7) as yellow crystals, mp 212–215 C. Yield, 0.038 g (55%). HNMR: 8=7.6–8.0 (m, 6H) and 83–85 (m, 2H); IR: 2275, …
Number of citations: 16 www.journal.csj.jp
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
Diffusion coefficient of 9-anthracenecarbonitrile into hexane and acetic acid ethyl ester solution … Diffusion coefficient of 9-anthracenecarbonitrile into hexane and acetic acid …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.